tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate
Description
tert-Butyl N-methyl-N-[2-(methylamino)propyl]carbamate is a carbamate-protected amine derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a tert-butoxycarbonyl (Boc) group, a methyl substituent on the nitrogen, and a propyl chain terminating in a methylamino group. This compound is synthesized via reductive amination or nucleophilic substitution reactions, as seen in analogous compounds (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate in ) . The Boc group provides steric protection for the amine, enabling selective reactions in multi-step syntheses.
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(11-5)7-12(6)9(13)14-10(2,3)4/h8,11H,7H2,1-6H3 |
InChI Key |
QZTAKDJJHFEZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
A representative laboratory procedure involves:
- Preparation of amine precursor: Starting from commercially available or synthesized N-methyl-2-(methylamino)propylamine.
- Carbamate formation: The amine is dissolved in anhydrous dichloromethane, cooled to 0–5 °C.
- Addition of base: Triethylamine is added to the solution to act as acid scavenger.
- Slow addition of tert-butyl chloroformate: The carbamoylating agent is added dropwise under stirring.
- Reaction monitoring: The mixture is stirred for several hours at 0–25 °C, monitored by TLC or HPLC.
- Workup: The reaction mixture is washed with water, dilute acid, and brine, then dried over anhydrous sodium sulfate.
- Purification: The crude product is purified by column chromatography or recrystallization to yield this compound as a pure compound.
Industrial-Scale Production
Industrial synthesis adapts the laboratory method with optimizations:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated dosing of reagents for precise stoichiometry.
- Use of phase-transfer catalysts or alternative bases to increase yield.
- Solvent recycling and environmentally friendly solvents.
- Crystallization-based purification to minimize chromatography.
Related Synthetic Routes from Patents
Although direct patents on this compound are limited, related carbamate derivatives have been synthesized via similar methods:
- Condensation of N-Boc-protected amino acids or amino alcohols with amines in the presence of acid-binding agents and carbamoyl chlorides, as described in CN102020589A.
- Phase-transfer catalyzed alkylation reactions to introduce methyl or other alkyl groups on amino carbamates, using tetrabutylammonium bromide and methyl sulfate in ethyl acetate solvent.
- These methods highlight the importance of controlling reaction conditions such as temperature (0–20 °C), solvent choice (ethyl acetate, dichloromethane), and catalyst loading (0.025–0.2 molar equivalents) for high yield (95–97%) and purity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amine precursor | N-methyl-2-(methylamino)propylamine | Commercially available or synthesized |
| Carbamoylating agent | tert-butyl chloroformate (Boc-Cl) | Used in slight excess (1.1 eq) |
| Base | Triethylamine, N-methylmorpholine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, ethyl acetate | Anhydrous preferred |
| Temperature | 0–25 °C | Cooling helps control exotherm |
| Reaction time | 2–6 hours | Monitored by TLC/HPLC |
| Catalyst (if any) | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) | Used in some alkylation steps |
| Yield | 85–97% | Depends on scale and purification |
| Purification | Column chromatography, crystallization | Solvent choice affects crystallization |
Research Discoveries and Optimization Insights
- Base selection: Using tertiary amines like triethylamine or N-methylmorpholine improves reaction efficiency by scavenging HCl without nucleophilic side reactions.
- Solvent effects: Dichloromethane provides good solubility and reaction rates, but ethyl acetate is a greener alternative with comparable outcomes.
- Temperature control: Maintaining low temperatures during carbamoyl chloride addition minimizes side reactions such as over-carbamoylation or decomposition.
- Phase-transfer catalysis: For alkylation of carbamate intermediates, phase-transfer catalysts enhance nucleophilic substitution efficiency, enabling higher yields and cleaner products.
- Purification methods: Crystallization from normal hexane or ethyl acetate is effective for isolating pure carbamate derivatives, reducing reliance on chromatography in scale-up.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain products .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular properties of tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate and its analogs:
Physicochemical and Functional Differences
- Polarity : The methylsulfamoyl derivative () exhibits higher polarity due to the sulfonamide group, enhancing water solubility compared to the target compound .
- Stability : The azide group in Block B () introduces thermal instability, requiring cautious handling .
- Reactivity : The ethoxy spacer () facilitates nucleophilic substitution at the oxygen atom, unlike the target compound’s alkyl chain .
Biological Activity
Tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structural characteristics suggest a variety of biological activities, particularly in enzyme inhibition and neuroprotective effects. This article explores the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C11H24N2O2
- Molecular Weight : 216.32 g/mol
- IUPAC Name : tert-butyl methyl(2-methyl-2-(methylamino)propyl)carbamate
- InChI Key : CXARCDPCUJKCPD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The compound may act as an inhibitor of enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and β-secretase, which are critical in Alzheimer's disease pathology. These interactions are facilitated by hydrogen bonding and hydrophobic forces, stabilizing the compound's binding to target proteins.
Biological Activity Overview
- Enzyme Inhibition :
-
Neuroprotective Effects :
- In vitro studies demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta exposure. Cell viability assays indicated that co-treatment with the compound significantly improved cell survival rates compared to control groups treated solely with amyloid-beta .
- The compound was found to reduce oxidative stress markers such as malondialdehyde (MDA), indicating its potential in mitigating oxidative damage in neuronal cells .
Study 1: In Vitro Neuroprotection
A study assessed the protective effects of this compound on astrocytes exposed to amyloid-beta 1-42. Results showed:
- Cell Viability : Increased from 43.78% (amyloid-beta only) to 62.98% when treated with the compound.
- Oxidative Stress Reduction : Significant decrease in MDA levels compared to control groups .
Study 2: Enzyme Activity Inhibition
Research focused on the compound's ability to inhibit β-secretase and AChE:
- β-secretase Inhibition : The compound demonstrated moderate inhibition, suggesting its potential role in reducing amyloid plaque formation.
- AChE Inhibition : Effective at low concentrations, enhancing acetylcholine availability .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | AChE Inhibition | β-secretase Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| Galantamine | High | Low | High |
| Donepezil | High | None | Moderate |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate?
The synthesis typically involves reacting tert-butyl carbamate with a methylamino-propylamine derivative under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility and reaction kinetics .
- Base utilization : Triethylamine (TEA) or sodium hydride neutralizes acidic byproducts, improving yield .
- Temperature control : Mild conditions (0–25°C) prevent side reactions like carbamate decomposition . Characterization via ¹H NMR and mass spectrometry is critical to confirm purity and structure .
Q. How do reaction conditions influence the stability of this carbamate during synthesis?
Stability is highly pH- and temperature-dependent:
- pH : Maintain neutral to slightly basic conditions (pH 7–9) to avoid hydrolysis of the carbamate group .
- Temperature : Prolonged heating above 40°C risks tert-butyl group cleavage, reducing yield .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates but may slow reaction rates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks to distinguish N-methyl and tert-butyl groups. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
- IR spectroscopy : Confirm carbamate C=O stretching at ~1700 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the molecular structure of this carbamate?
Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation:
- Hydrogen bonding : Identify N–H···O interactions stabilizing the crystal lattice, as seen in related carbamates .
- Software tools : Use SHELXL for refinement and SIR97 for direct methods in solving crystal structures .
- Example : A structurally similar carbamate exhibited bifurcated hydrogen bonds (N–H···O) and C–H···O interactions, forming dimeric motifs .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?
Discrepancies arise from:
- Solvent purity : Trace water in DCM or THF hydrolyzes intermediates, reducing yields. Use molecular sieves or anhydrous conditions .
- Stoichiometry : Excess amine (>1.2 eq.) drives the reaction but complicates purification. Optimize via gradient TLC monitoring .
- Case study : A 20% yield variation was resolved by substituting NaH with TEA, minimizing side-product formation .
Q. How do substituents on the propylamine chain influence biological activity?
Structural analogs suggest:
- Methylamino group : Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., DPP-IV) .
- Fluorine substitution : In analogs like tert-butyl (2,2-difluoroethyl)carbamate, fluorination increases metabolic stability but may reduce bioavailability .
- Comparative data : A table of analogs (e.g., with Cl, I, or longer alkyl chains) shows steric and electronic effects on receptor binding .
Q. What computational methods predict the interaction of this carbamate with biological targets?
- Docking studies : Use AutoDock Vina to model binding to enzymes like DPP-IV. The tert-butyl group may occupy hydrophobic pockets .
- MD simulations : Assess stability of carbamate-enzyme complexes over 100 ns trajectories. Pay attention to hydrogen-bond retention .
- Pharmacophore modeling : Identify essential features (e.g., carbamate oxygen as a hydrogen-bond acceptor) .
Methodological Considerations
Q. How to optimize purification for scale-up synthesis?
- Chromatography : Use flash column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
- Continuous flow systems : Improve efficiency for multi-gram synthesis, reducing reaction times by 50% .
Q. What strategies mitigate data variability in biological assays?
- Positive controls : Include known DPP-IV inhibitors (e.g., sitagliptin) to validate assay conditions .
- Replicate experiments : Perform triplicate measurements and use ANOVA to assess significance (p < 0.05) .
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
